7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Antibacterial Activity : Compounds related to the mentioned chemical structure have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent inhibitory activity comparable to the standard drug streptomycin against various bacterial strains, highlighting their potential as antimicrobial agents (Reddy et al., 2013).
Anticoronavirus and Antitumoral Activity
- Antiviral and Antitumoral Properties : Derivatives containing the triazolopyrazine scaffold have shown promising in vitro anticoronavirus and antitumoral activity. The mode of action for antitumoral activity was identified as inhibition of tubulin polymerization, suggesting a dual-functional role in antiviral and cancer therapy contexts (Jilloju et al., 2021).
Antifungal Activity
- Potential Antifungal Applications : Studies on compounds with similar structural frameworks have also explored their potential in treating fungal infections. Synthesis and molecular docking studies have suggested that certain derivatives could influence the activity of lanosterol 14α-demethylase, a key enzyme in fungal sterol biosynthesis, indicating their potential antifungal properties (Fedotov et al., 2022).
Antimicrobial Evaluation
- Broad-spectrum Antimicrobial Agents : The research has extended into the synthesis of novel compounds with triazolo and thiadiazine derivatives, which were found to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. This suggests their utility as broad-spectrum antimicrobial agents (Reddy et al., 2011).
Properties
IUPAC Name |
7-(3-methoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-16-7-3-5-14(11-16)18(26)13-30-21-23-22-19-20(27)24(9-10-25(19)21)15-6-4-8-17(12-15)29-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVNDRJCZMVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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